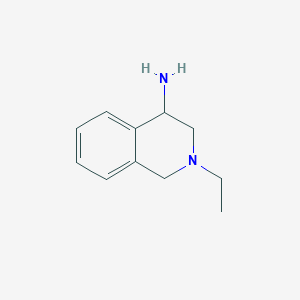

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine

Description

Properties

IUPAC Name |

2-ethyl-3,4-dihydro-1H-isoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-7-9-5-3-4-6-10(9)11(12)8-13/h3-6,11H,2,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCXJKZNAKBPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600719 | |

| Record name | 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61695-04-3 | |

| Record name | 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategies for Tetrahydroisoquinoline Scaffolds

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing the THIQ core. It involves cyclodehydration of β-arylethylamides using acidic reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For 2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine, this method requires a pre-functionalized phenethylamide with an ethyl group.

Example Procedure

- Starting Material : N-Phenethylacetamide derivative with an ethyl substituent.

- Cyclization : Treat with POCl₃ at 80°C for 6 hours to form the dihydroisoquinoline intermediate.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the imine to the THIQ scaffold.

Key Optimization :

Pictet-Spengler Reaction

The Pictet-Spengler reaction condenses β-arylethylamines with aldehydes or ketones under acidic conditions to form THIQs. For C2-ethyl substitution, isobutyraldehyde serves as the carbonyl source.

Example Procedure

- Condensation : React 2-phenylethylamine with isobutyraldehyde in trifluoroacetic acid (TFA) at 25°C for 12 hours.

- Cyclization : Heat to 80°C to form the tetrahydro-β-carboline intermediate.

- Rearrangement : Treat with HCl/MeOH to isomerize to the THIQ structure.

Key Optimization :

Functionalization of the THIQ Core

Introduction of the C2-Ethyl Group

The ethyl group at C2 is typically introduced via alkylation or reductive amination.

N-Alkylation

- Reagents : Ethyl bromide or ethyl iodide in the presence of a base (K₂CO₃).

- Conditions : Reflux in acetonitrile for 8–12 hours.

- Yield : 70–85% after purification by column chromatography.

Reductive Amination

Advanced Synthetic Routes

Multi-Step Synthesis from Benzaldehyde Derivatives

A seven-step route reported by Singh and Pandey (2020) involves:

- Henry Reaction : Nitroalkane addition to 3-methoxybenzaldehyde.

- Nef Reaction : Conversion of the nitro group to a ketone.

- Reductive Amination : Form the ethylamine side chain.

- Bischler-Napieralski Cyclization : Construct the THIQ core.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Purity | Scalability |

|---|---|---|---|---|

| Bischler-Napieralski | 4 | 65–75 | 90–95% | Moderate |

| Pictet-Spengler | 3 | 55–65 | 85–90% | High |

| Rh-Catalyzed | 3 | 70–80 | 95–98% | Low |

Key Findings :

Challenges and Optimization Opportunities

Side Reactions

Chemical Reactions Analysis

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine, emphasizing differences in substituents, molecular weight, and functional groups:

Key Insights from Structural Variations

Methoxyethyl or dimethoxy substituents (as in and ) increase polarity, impacting solubility and binding affinity in biological systems.

For example, 8-amine derivatives may exhibit distinct pharmacological profiles .

Backbone Modifications: Quinoline derivatives (e.g., 1,2,3,4-tetrahydroquinolin-4-amine ) lack the fused benzene ring in isoquinoline systems, reducing steric bulk and altering electronic properties.

Biological Activity

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine (THIQ) is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of nitrogen-containing heterocycles known for their pharmacological properties. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific compound this compound is particularly notable for its potential applications in treating various diseases.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from β-phenylethylamine derivatives. Common methods include:

- Pictet–Spengler Reaction : Involves the condensation of an amine with an aldehyde.

- Bischler–Napieralski Reaction : Utilizes a ketoamide as a precursor.

These methods allow for the introduction of various substituents that can enhance biological activity.

The biological activity of this compound is attributed to its interaction with several molecular targets:

- Receptor Modulation : It acts on neurotransmitter systems by binding to dopamine D2 receptors and serotonin transporters, which may explain its potential as an antipsychotic and antidepressant agent .

- Enzyme Inhibition : THIQ derivatives have shown inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis .

- Transport Protein Interaction : Some studies indicate that THIQ compounds can modulate P-glycoprotein (P-gp), enhancing the efficacy of co-administered drugs like doxorubicin in cancer treatment .

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives possess significant antimicrobial activity. For instance:

- Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

| Study | Findings |

|---|---|

| Showed sensitization to doxorubicin in cancer cell lines via P-gp modulation. | |

| Reported potent inhibition of PNMT leading to altered catecholamine levels in cancer models. |

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been investigated for neuroprotective properties:

- A study using Drosophila models showed that certain THIQ compounds reduced amyloid-beta toxicity associated with Alzheimer's disease .

Case Studies

- Doxorubicin Sensitization : In vitro studies demonstrated that specific THIQ derivatives enhanced the efficacy of doxorubicin in resistant cancer cell lines through P-gp inhibition .

- Neuroprotection in Alzheimer's Disease : The compound THICAPA was shown to ameliorate Aβ42 toxicity in a Drosophila model expressing human amyloid precursor protein .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.